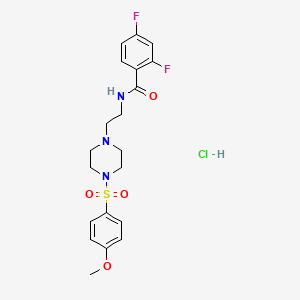

2,4-二氟-N-(2-(4-((4-甲氧基苯基)磺酰基)哌嗪-1-基)乙基)苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

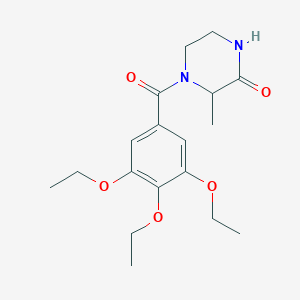

The compound , 2,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, is a chemically synthesized molecule that likely exhibits pharmacological activity given its structural features, such as the piperazine ring and the benzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be extrapolated to hypothesize about the potential uses of the compound .

Synthesis Analysis

The synthesis of related piperazine-containing compounds is detailed in the provided papers. For instance, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a high affinity for dopamine D4 receptors, involves the use of arylpiperazines and a terminal benzamide fragment . Another synthesis method for enantiopure piperazines is described, which involves the treatment of N-sulfinyl-N-benzyldiamino alcohols with diethyl oxalate and sodium methoxide, followed by reduction with borane . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

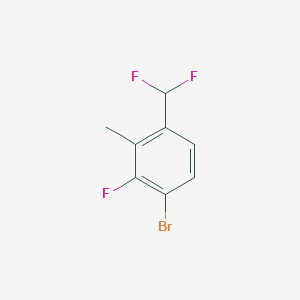

The molecular structure of the compound includes a piperazine ring, which is a common feature in pharmacologically active molecules, particularly those targeting neurotransmitter receptors. The presence of the 4-methoxyphenylsulfonyl group suggests that the compound could have increased solubility and potential receptor selectivity. The difluoro-benzamide portion of the molecule could contribute to its binding affinity and selectivity for certain biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of 2,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride are not detailed in the provided papers, the reactivity of similar compounds can be inferred. Piperazine rings are known to participate in various chemical reactions, including alkylation, acylation, and sulfonation, which can be used to modify the pharmacological properties of the compound . The benzamide fragment could also undergo further chemical transformations, potentially affecting the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate to high solubility in polar solvents due to the presence of the hydrochloride salt form and the methoxyphenylsulfonyl group. The difluoro groups on the benzamide ring could influence the compound's acidity and stability. The overall molecular architecture suggests that the compound could exhibit a balance between lipophilicity and hydrophilicity, which is important for crossing biological membranes and reaching its target sites within the body.

科学研究应用

分析化学应用

- 合成了一种新的磺酸试剂用于液相色谱中的分析衍生化,突出了磺酰胺化合物在提高色谱分析中检测灵敏度和特异性的用途 (Wu et al., 1997).

药理学研究

- N-[4-(4-芳基哌嗪-1-基)丁基]芳基甲酰胺的构效关系研究揭示了它们作为强效和选择性多巴胺 D(3) 受体配体的潜力,表明哌嗪衍生物在神经精神疾病中的治疗相关性 (Leopoldo et al., 2002).

- 已合成苯甲酰胺衍生物并评估其作为选择性血清素 4 受体激动剂的活性,证明了它们在治疗胃肠道运动障碍方面的潜力 (Sonda et al., 2004).

药物代谢

- 研究了一种新型抗抑郁药的氧化代谢,揭示了各种细胞色素 P450 酶在苯甲酰胺衍生物代谢途径中的作用,强调了了解药物代谢对于开发更安全、更有效的治疗剂的重要性 (Hvenegaard et al., 2012).

放射性药物

- 芳基三甲基铵三氟甲磺酸盐已被探索作为芳基 [18F] 氟化物的先驱物,有助于合成用于 PET 成像的放射性示踪剂,展示了氟代化合物的诊断成像作用 (Haka et al., 1989).

属性

IUPAC Name |

2,4-difluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O4S.ClH/c1-29-16-3-5-17(6-4-16)30(27,28)25-12-10-24(11-13-25)9-8-23-20(26)18-7-2-15(21)14-19(18)22;/h2-7,14H,8-13H2,1H3,(H,23,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTPHPLRAYIWCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=C(C=C(C=C3)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClF2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2528783.png)

![[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2528790.png)

![3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2528792.png)

![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)

![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)

![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)